molecular formula C4H9NO3 B039754 L-homoserine CAS No. 119736-88-8

L-homoserine

Cat. No. B039754
M. Wt: 119.12 g/mol
InChI Key: UKAUYVFTDYCKQA-VKHMYHEASA-N
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Description

L-homoserine is the L-enantiomer of homoserine . It is a variant of serine with an additional carbon on its side chain . It plays a significant role as a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, and an Escherichia coli metabolite . It is not one of the common amino acids encoded by DNA . It is an important amino acid as a precursor in synthesizing many valuable products .


Synthesis Analysis

L-homoserine is synthesized by a deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail, with special interest in the reaction’s kinetics and process development .


Molecular Structure Analysis

L-homoserine differs from the proteinogenic amino acid serine by the insertion of an additional -CH2- unit into the backbone .


Chemical Reactions Analysis

The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The reaction’s kinetics and process development were of special interest .


Physical And Chemical Properties Analysis

L-homoserine is a variant of serine with an additional carbon on its side chain . The carbon flux in bacteria such as E. coli is maintained by this reaction .

Scientific Research Applications

Safety And Hazards

When handling L-homoserine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The bottlenecks that sequentially limit L-homoserine biosynthesis were identified and resolved, based on rational and efficient metabolic-engineering strategies, coupled with CRISPR interference (CRISPRi)-based systematic analysis . The metabolomics data largely expanded our understanding of metabolic effects and revealed relevant targets for further modification to achieve better performance . The systematic analysis strategy, as well as metabolomics analysis, can be used to rationally design cell factories for the production of highly valuable chemicals .

properties

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075159
Record name L-Homoserine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

1000.0 mg/mL
Record name L-Homoserine
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Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-homoserine

CAS RN

672-15-1
Record name L-Homoserine
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Record name L-Homoserine
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Record name L-Homoserine
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Record name L-Homoserine
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Record name L-homoserine
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Record name HOMOSERINE
Source FDA Global Substance Registration System (GSRS)
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Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203 °C
Record name L-Homoserine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Homoserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,200
Citations
NJ Bainton, P Stead, SR Chhabra… - Biochemical …, 1992 - portlandpress.com
… -(3-oxohexanoyl)-L-homoserine lactone … -Lhomoserine lactone could be restored to the parental carbapenem-producing phenotype on incubation with N-(3-oxohexanoyl)-L-homoserine …
Number of citations: 393 portlandpress.com
G Telford, D Wheeler, P Williams… - Infection and …, 1998 - Am Soc Microbiol
… Consequently the immunomodulatory properties of the AHLsN-(3-oxododecanoyl)-l-homoserine lactone (OdDHL) and N-(3-oxohexanoyl)-l-homoserine lactone (OHHL) were evaluated …
Number of citations: 558 journals.asm.org
SR Chhabra, C Harty, DSW Hooi… - Journal of medicinal …, 2003 - ACS Publications
Comparative immune modulatory activity for a range of synthetic analogues of a Pseudomonas aeruginosa signal molecule, N-(3-oxododecanoyl)-l-homoserine lactone (3O, C 12 -HSL)…
Number of citations: 340 pubs.acs.org
L Zhang, PJ Murphy, A Kerr, ME Tate - Nature, 1993 - nature.com
… 6-oxo-octan-1-oyl)-L-homoserine lactone and confirm that the synthetic … L-homoserine lactone has also been detected. A closely related molecule, N-((3-oxo-hexan-1-oyl)-L-homoserine …
Number of citations: 623 www.nature.com
AG Palmer, AC Senechal, A Mukherjee… - ACS chemical …, 2014 - ACS Publications
… explore our hypothesis that l-homoserine (16) was an agent responsible for AHL-induced growth effects in plants, we investigated the activities of OdDHL (8) and l-homoserine (16) in A. …
Number of citations: 101 pubs.acs.org
S Yamagata - Biochimie, 1989 - Elsevier
… However, immediately after this report, the Oacetylated form of L-homoserine was … L-homoserine + sulfide--> L-homocysteine + acetic acid (3) The significance of O-acetyl-L-homoserine …
Number of citations: 57 www.sciencedirect.com
DL Milton, A Hardman, M Camara… - Journal of …, 1997 - Am Soc Microbiol
… anguillarum AHL as N-(3oxodecanoyl)-L-homoserine lactone (ODHL), a structure which was … Involvement of N-acyl-L-homoserine lactone autoinducers in controlling the multicellular …
Number of citations: 222 journals.asm.org
JF Teiber, S Horke, DC Haines… - Infection and …, 2008 - Am Soc Microbiol
The pathogenic bacterium Pseudomonas aeruginosa causes serious infections in immunocompromised patients. N-(3-Oxododecanoyl)-l-homoserine lactone (3OC12-HSL) is a key …
Number of citations: 200 journals.asm.org
Q Mu, S Zhang, X Mao, Y Tao, B Yu - Metabolic Engineering, 2021 - Elsevier
… However, the current low efficiency in the fermentation process of L-homoserine … L-homoserine production network in Escherichia coli to design a redox balance route for L-homoserine …
Number of citations: 34 www.sciencedirect.com
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
The production of light by certain marine bacteria of the genus Vibrio has also been demonstrated to be under autoregulatory control. 7V-(3-Oxohexanoyl)-L-homoserine lactone (HSL) …
Number of citations: 239 www.jstage.jst.go.jp

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